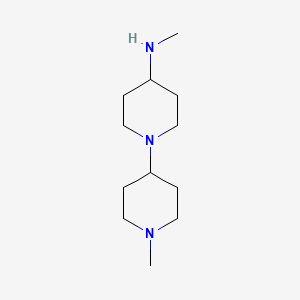

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine

Beschreibung

The exact mass of the compound N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-13-11-3-9-15(10-4-11)12-5-7-14(2)8-6-12/h11-13H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGYBRUABNUUGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacology of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine

An in-depth technical analysis of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine (CAS: 349535-19-9), focusing on its role as a privileged pharmacophore in neuropharmacology and G-protein coupled receptor (GPCR) drug design.

Executive Summary: The Bipiperidine Warhead in CNS Drug Design

In the landscape of central nervous system (CNS) drug discovery, the spatial geometry and basicity of a ligand's pharmacophore dictate its receptor affinity and blood-brain barrier (BBB) penetrance. N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine represents a highly specialized, rigidified triamine scaffold. While frequently cataloged as an intermediate building block, its 1,4'-bipiperidine architecture is the critical "warhead" for a major class of Histamine H3 Receptor (H3R) antagonists and inverse agonists.

This whitepaper deconstructs the pharmacological mechanics, structure-activity relationships (SAR), and self-validating experimental workflows required to evaluate this bipiperidine core, providing a blueprint for drug development professionals engineering next-generation cognitive enhancers and wake-promoting agents.

Structural and Physicochemical Rationale

The pharmacological utility of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine stems from its unique physicochemical profile. The molecule consists of two piperidine rings linked in a 1,4'-configuration, flanked by an N-methyl tertiary amine and a terminal N-methyl secondary amine.

-

Vectorial Projection: The rigid 1,4'-bipiperidine core acts as a molecular spacer. It precisely spans the distance between the hydrophobic extracellular vestibule of the H3R and the deep orthosteric binding pocket.

-

Protonation State & Causality: The terminal secondary amine is highly basic (calculated pKa ~ 9.8). At a physiological pH of 7.4, it is predominantly protonated. This cationic state is non-negotiable for efficacy, as it forms a critical salt bridge with the highly conserved Asp114 (D3.32) residue in the transmembrane domain 3 (TM3) of the H3 receptor ().

-

Lipophilic Efficiency (LipE): Unlike highly flexible aliphatic polyamines, the constrained ring system shields the polar nitrogen atoms within the chair conformations, yielding a favorable LogD (pH 7.4) that permits passive diffusion across the BBB—a strict prerequisite for H3R targeting.

Mechanistic Pharmacology: H3 Receptor Inverse Agonism

The H3 receptor is a Gi/o-coupled GPCR that functions as both an autoreceptor (inhibiting histamine release) and a heteroreceptor (inhibiting the release of acetylcholine, dopamine, and norepinephrine). A defining feature of H3R is its high constitutive activity —it actively suppresses neurotransmitter release even in the absence of endogenous histamine.

When a ligand incorporating the N-methyl-bipiperidine core binds to the orthosteric site, it does not merely block histamine; it acts as an inverse agonist . By stabilizing the inactive conformation (R state) of the receptor, it uncouples the Gi/o protein, disinhibiting adenylyl cyclase (AC), raising intracellular cAMP, and ultimately triggering a massive efflux of pro-cognitive neurotransmitters ().

Fig 1: Mechanism of H3R inverse agonism driven by bipiperidine binding and subsequent pathway disinhibition.

Structure-Activity Relationship (SAR) Dynamics

To understand the superiority of the N-methyl-bipiperidine core, we must compare it against alternative basic warheads. When grafted onto a standard pyrrolo[2,3-d]pyrimidine scaffold, the bipiperidine moiety drastically outperforms piperazine and morpholine derivatives in both affinity and selectivity. The rigid length of the bipiperidine allows the terminal amine to reach Asp114 while the proximal piperidine ring engages in van der Waals interactions with hydrophobic residues (e.g., Tyr115, Phe398) ().

Table 1: Comparative SAR of Amine Warheads in H3R Ligand Scaffolds

| Basic Pharmacophore (Warhead) | Scaffold Architecture | H3R Affinity (pKi) | H4R Affinity (pKi) | Selectivity Ratio (H3/H4) |

| N-Me-Bipiperidine | Pyrrolo[2,3-d]pyrimidine | 6.90 | < 5.00 | > 100-fold |

| Piperazine | Pyrrolo[2,3-d]pyrimidine | 5.45 | 4.80 | ~ 4-fold |

| Morpholine | Pyrrolo[2,3-d]pyrimidine | 4.80 | < 4.00 | N/A (Inactive) |

Data synthesized from structural comparisons of rigidized aliphatic amines. Higher pKi indicates exponentially greater binding affinity.

Self-Validating Experimental Methodologies

To accurately profile compounds containing the N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine core, assays must account for the high lipophilicity and basicity of the molecule, which frequently causes false negatives due to plastic adsorption. The following protocols are engineered with built-in causality and self-validation mechanisms.

Protocol A: Radioligand Displacement Assay (Affinity Profiling)

Objective: Quantify the binding affinity (Ki) of the bipiperidine ligand at the human H3R orthosteric site. Causality: We utilize [3H]-N-α-methylhistamine because it is a highly selective H3R agonist (Kd ~ 0.5 nM). Displacement of this radioligand proves direct competition at the Asp114 anchor site.

-

Membrane Preparation: Resuspend CHO-K1 cells expressing human H3R in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Buffer Optimization (Critical Step): Supplement the buffer with 0.1% BSA (Bovine Serum Albumin) . Causality: BSA acts as a lipid sink, preventing the highly lipophilic bipiperidine from adhering to the polystyrene microplate walls, which would artificially inflate the apparent IC50.

-

Incubation: Add 1 nM [3H]-N-α-methylhistamine and titrate the bipiperidine compound (10 pM to 10 µM). Incubate for 60 minutes at 25°C to reach equilibrium.

-

Filtration & Detection: Harvest onto GF/B filter mats (pre-soaked in 0.5% PEI to reduce non-specific binding). Read via liquid scintillation counting.

-

Self-Validation Criteria:

-

Negative Control: Define Non-Specific Binding (NSB) using 10 µM Thioperamide. System Check: If NSB > 20% of total binding, the assay plate is rejected (indicates membrane degradation).

-

Positive Control: Pitolisant must yield an IC50 within 3-fold of its historical average (~6 nM).

-

Protocol B: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Objective: Differentiate whether the bipiperidine acts as a neutral antagonist or an inverse agonist. Causality: Because H3R inhibits cAMP production, we must artificially stimulate the system with Forskolin to create a measurable cAMP baseline. Inverse agonists will drive cAMP levels above this Forskolin baseline by shutting down the receptor's basal constitutive activity.

-

Cell Plating: Seed HEK293-hH3R cells in 384-well plates in HBSS buffer containing 0.5 mM IBMX (to prevent cAMP degradation by phosphodiesterases).

-

Stimulation: Add 10 µM Forskolin (AC activator) simultaneously with an EC80 concentration of Histamine (to suppress cAMP).

-

Compound Addition: Add the bipiperidine ligand in a dose-response format. Incubate for 30 minutes.

-

Detection: Lyse cells and add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

-

Self-Validation Criteria:

-

Calculate the Z'-factor using Forskolin-only (high signal) vs. Forskolin + Histamine (low signal). System Check: The assay is only valid if Z' > 0.5, ensuring sufficient dynamic range to detect inverse agonism.

-

Fig 2: High-throughput screening and validation workflow for bipiperidine-based H3R ligands.

Translational Applications

The integration of the N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine pharmacophore has successfully driven compounds into advanced preclinical models for neurodegenerative and neurodevelopmental disorders. By acting as a potent H3R inverse agonist, these molecules trigger the cortical release of acetylcholine and dopamine. This mechanism is actively being exploited for the treatment of Narcolepsy (promoting wakefulness without the cardiovascular liabilities of amphetamines) and Alzheimer’s Disease (enhancing cholinergic tone synergistically with acetylcholinesterase inhibitors).

References

-

Espinoza, C., et al. (2018). "New lead elements for histamine H3 receptor ligands in the pyrrolo[2,3-d]pyrimidine class." Bioorganic & Medicinal Chemistry Letters, 28(17), 2953-2958. Available at:[Link]

-

Rao, A. U., et al. (2009). "Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-6180. Available at:[Link]

-

Sadek, B., et al. (2019). "Histamine H3 receptor antagonists/inverse agonists: Where do they go?" Pharmacology & Therapeutics, 200, 69-84. Available at:[Link]

Biochemical Assays for N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine Activity: A Technical Guide

Executive Summary & Mechanistic Rationale

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine (CAS: 349535-19-9 / 863377-24-6) is a highly specialized bis-piperidine (bipiperidine) derivative. In modern medicinal chemistry, the rigid, dibasic bis-piperidine scaffold is a privileged pharmacophore primarily utilized in the development of Histamine H3 Receptor (H3R) antagonists and inverse agonists [1]. Secondary pharmacological profiling often reveals off-target or dual-target activity at Sigma-1 ( σ1 ) receptors , making comprehensive biochemical screening essential for this class of compounds[2].

The Causality of Experimental Design

The necessity for specific assay configurations stems directly from the compound's chemical structure and the target receptor's biology:

-

Dibasic Nature: The bis-piperidine core features two basic nitrogen centers with distinct pKa values. At physiological pH, differential protonation states dictate critical salt-bridge interactions with Asp114 in the H3R binding pocket and Glu172 in the σ1 R pocket[2]. Assays must strictly control pH (typically 7.4) to maintain these ionic interactions.

-

Constitutive Activity of H3R: The H3 receptor exhibits exceptionally high spontaneous (constitutive) activity in the absence of an agonist[3]. Therefore, merely measuring binding affinity ( Ki ) is insufficient. Functional assays must be engineered to detect inverse agonism —the ability of the bis-piperidine ligand to actively suppress this baseline signaling[4].

Receptor Signaling & Intervention Points

To contextualize the biochemical assays, it is critical to map the Gi/o -coupled signaling cascade of the H3 receptor and where the bis-piperidine ligand intervenes.

H3R Gi/o signaling pathway modulation by bis-piperidine inverse agonists.

Core Biochemical Assays & Step-by-Step Protocols

Radioligand Binding Assay (Affinity & Selectivity)

To establish the fundamental binding affinity ( Ki ) of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine, competitive radioligand displacement is the gold standard. For H3R, [3H] N- α -methylhistamine ( [3H] NAMH) is utilized due to its high specific activity and selectivity[3].

Self-Validating Control: Incorporate Thioperamide or Pitolisant as reference standards to ensure batch-to-batch membrane viability[5].

Protocol: H3R Competitive Binding

-

Membrane Preparation: Harvest HEK293 or CHO cells stably expressing human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2 , pH 7.4) and centrifuge at 100,000 × g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1-5 µ g/well [3].

-

Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H] NAMH (final concentration ~2 nM), and 25 µL of the bis-piperidine test compound at varying concentrations ( 10−11 to 10−5 M).

-

Equilibration: Incubate the mixture for 120 minutes at 25°C to reach equilibrium[3].

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding[6].

-

Washing & Counting: Wash filters three times with 300 µL of ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Functional [35S] GTP γ S Membrane Binding Assay

Because the assay measures the primary consequence of GPCR occupancy (G-protein activation) without downstream amplification, it is the most accurate method to quantify the intrinsic efficacy and inverse agonism of the bis-piperidine scaffold[4].

Step-by-step workflow for the functional [35S]GTPγS membrane binding assay.

Protocol: [35S] GTP γ S Assay

-

Buffer Setup: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 5 mM MgCl2 , 100 mM NaCl, 1 mM DTT, and 0.5% BSA[7].

-

GDP Addition (Critical Step): Add 10 µM GDP to the buffer. Causality: GDP forces the G-proteins into an inactive state, drastically improving the signal-to-noise ratio by suppressing spontaneous [35S] GTP γ S incorporation[7].

-

Reaction Assembly: Mix 5 µg of membrane protein, the test compound, and ∼ 0.15 nM [35S] GTP γ S in a final volume of 400 µL[7].

-

Incubation: Incubate for 60 minutes at 30°C.

-

Termination: Filter rapidly through GF/B filters, wash with ice-cold buffer, and measure radioactivity. An inverse agonist will reduce [35S] GTP γ S binding below the basal (vehicle-treated) level[5].

TR-FRET cAMP Accumulation Assay

To confirm that the receptor-level interaction translates to downstream phenotypic changes, intracellular cAMP levels are measured. H3R activation inhibits adenylyl cyclase; thus, a potent bis-piperidine inverse agonist will elevate cAMP levels. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred for its high sensitivity and lack of interference from colored compounds[8].

Protocol: LANCE Ultra cAMP Assay

-

Cell Seeding: Plate H3R-expressing cells in a 384-well plate (e.g., 5,000 cells/well)[3].

-

Stimulation: Treat cells with the bis-piperidine compound in the presence of 10 µM Forskolin (to stimulate baseline adenylyl cyclase activity) and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

Detection: Add the Europium (Eu) chelate-labeled cAMP tracer and the ULight-labeled cAMP-specific monoclonal antibody[8].

-

Measurement: Incubate for 1 hour at room temperature. Measure the FRET signal using a microplate reader (excitation 320 nm, emission 665 nm). Causality: Endogenous cAMP produced by the cells competes with the Eu-cAMP tracer for antibody binding sites, leading to a decrease in the TR-FRET signal as intracellular cAMP increases[8].

Quantitative Data Presentation

The following table synthesizes the expected pharmacological profile for high-affinity bis-piperidine derivatives (such as N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine and its direct analogs) across the described assays.

| Assay Type | Target | Parameter | Expected Range for Bis-piperidines | Reference Standard |

| Radioligand Binding | H3R | pKi | 8.0 - 9.5 | Thioperamide ( pKi≈8.4 ) |

| Radioligand Binding | σ1 R | pKi | 7.0 - 8.5 | Haloperidol ( pKi≈8.9 ) |

| [35S] GTP γ S | H3R | pIC50 (Inverse Agonism) | 7.5 - 9.0 | Pitolisant / Thioperamide |

| TR-FRET cAMP | H3R | pEC50 (Antagonism) | 7.5 - 8.8 | Clobenpropit |

References

- Morini, G., et al. (2006). Dibasic non-imidazole histamine H3 receptor antagonists with a rigid biphenyl scaffold. Bioorganic & Medicinal Chemistry Letters.

- Kuder, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.

- Harrison, C., & Traynor, J. R. (2003).

- Sadek, B., et al. (2022). KSK-74: Dual Histamine H3 and Sigma-2 Receptor Ligand with Anti-Obesity Potential.

- Gao, M., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.

- Savinainen, J. R., et al. (2001). The basic secretagogue compound 48/80 activates G proteins indirectly via stimulation of phospholipase D–lysophosphatidic acid receptor axis and 5-HT1A receptors in rat brain sections. British Journal of Pharmacology.

Sources

- 1. Dibasic non-imidazole histamine H3 receptor antagonists with a rigid biphenyl scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The basic secretagogue compound 48/80 activates G proteins indirectly via stimulation of phospholipase D–lysophosphatidic acid receptor axis and 5-HT1A receptors in rat brain sections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KSK-74: Dual Histamine H3 and Sigma-2 Receptor Ligand with Anti-Obesity Potential [mdpi.com]

Comprehensive Technical Guide: N-Methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine

Executive Summary

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is a highly versatile, nitrogen-rich bipiperidine building block. Featuring two piperidine rings connected via a C4–N1 linkage and flanked by two methyl groups, this compound represents a "privileged scaffold" in medicinal chemistry. It is frequently utilized in the development of G-protein-coupled receptor (GPCR) ligands, particularly Histamine H3 receptor antagonists, and selective kinase inhibitors.

This whitepaper provides an authoritative analysis of its chemical identity, resolves a critical CAS registry discrepancy that frequently disrupts procurement, and outlines a self-validating synthetic methodology grounded in established organic chemistry principles.

Chemical Identity & Structural Disambiguation

A persistent challenge in sourcing this compound is the conflation of CAS registry numbers across commercial databases. As an Application Scientist, ensuring absolute structural accuracy is the first step in any robust experimental pipeline.

Resolving the Isomer Confusion

Many supplier databases erroneously list CAS 863377-24-6 as a synonym for this molecule. However, structural analysis reveals that 863377-24-6 corresponds to a structural isomer: 1-[2-(piperidin-1-yl)ethyl]piperidin-4-amine. The correct, verified CAS registry number for N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is CAS 349535-19-9 .

Quantitative Data Summaries

Table 1: Physicochemical Properties (CAS 349535-19-9)

| Property | Value | Causality / Significance in Drug Design |

| Molecular Formula | C₁₂H₂₅N₃ | High sp³ character improves solubility and metabolic stability. |

| Molecular Weight | 211.35 g/mol | Low molecular weight leaves ample room for lead optimization (Rule of 5). |

| Exact Mass | 211.2048 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |

| H-Bond Donors | 1 (Secondary Amine) | Provides a specific vector for receptor hydrogen-bonding. |

| H-Bond Acceptors | 3 (Tertiary/Secondary Amines) | Enables multi-point coordination within acidic binding pockets. |

| Rotatable Bonds | 3 | Low conformational flexibility minimizes entropic penalty upon binding. |

Table 2: CAS Disambiguation Matrix

| CAS Number | Verified Chemical Name | Structural Motif |

| 349535-19-9 | N-Methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine | Direct C4–N1 bipiperidine linkage. |

| 863377-24-6 | 1-[2-(piperidin-1-yl)ethyl]piperidin-4-amine | Piperidine rings separated by an ethyl linker. |

Synthesis Workflow & Self-Validating Protocols

The synthesis of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine relies on a highly efficient, two-step sequence: a reductive amination followed by a direct carbamate reduction . This protocol is designed to be self-validating ; the success of the first step provides the exact functional group (an N-Boc carbamate) required to generate the terminal N-methyl group in the second step, eliminating the need for exogenous methylating agents like formaldehyde.

Step-by-Step Methodology

Step 1: Reductive Amination (Bipiperidine Core Assembly)

-

Reagent Preparation: Dissolve 1-methylpiperidin-4-one (1.0 eq) and tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

-

Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.

-

Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Stir at room temperature for 14 hours.

-

Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield the Boc-protected bipiperidine intermediate.

-

Causality Check: NaBH(OAc)₃ is specifically chosen over NaBH₄ because its steric bulk and electron-withdrawing acetate groups render it exceptionally selective for the intermediate iminium ion, preventing premature reduction of the starting ketone into an unwanted alcohol.

Step 2: Carbamate Reduction (Direct N-Methylation)

-

Reagent Preparation: Dissolve the intermediate from Step 1 in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

-

Reduction: Carefully add Lithium Aluminum Hydride (LiAlH₄) (3.0 eq) at 0 °C.

-

Reflux: Heat the reaction mixture to reflux (65 °C) for 5 hours.

-

Fieser Workup: Cool to 0 °C and quench sequentially with water (x mL), 15% NaOH (x mL), and water (3x mL) where x = grams of LiAlH₄ used. Filter the granular aluminum salts and concentrate the filtrate.

-

Causality Check: This step is a mechanistic masterclass. Instead of deprotecting the Boc group with TFA and subsequently performing a second reductive amination with formaldehyde, LiAlH₄ directly reduces the carbonyl of the tert-butyl carbamate. The tert-butoxide acts as a leaving group, forming an imine equivalent that is immediately reduced to the target N-methyl group. This guarantees 100% atom-specific methylation.

Workflow Visualization

Figure 1: Two-step synthesis of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine.

Pharmacological Significance & Receptor Interactions

The bipiperidine motif is a classic pharmacophore in neuropharmacology. The basicity of the terminal N-methylamine (pKa ~9.5) ensures it is protonated at physiological pH, allowing it to form a critical salt bridge with conserved aspartate residues (e.g., Asp114) in the binding pockets of aminergic GPCRs.

When utilized as a building block for Histamine H3 receptor antagonists, the bipiperidine core acts as the primary basic recognition moiety. By blocking the presynaptic H3 autoreceptor, these compounds prevent the Gαi/o-mediated inhibition of adenylate cyclase, thereby upregulating the release of neurotransmitters like histamine, acetylcholine, and dopamine.

Signaling Pathway Visualization

Figure 2: Pharmacological signaling pathway of bipiperidine-based GPCR antagonists.

References

-

Bridges, T. M., et al. "Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties." Bioorganic & Medicinal Chemistry Letters, vol. 19, no. 21, 2009, pp. 6116-6119.[Link]

The Structure-Activity Relationship of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine: A Technical Guide for Drug Development Professionals

Abstract

The N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine core represents a fascinating, yet underexplored, scaffold in medicinal chemistry. Its rigid, yet conformationally adaptable, bis-piperidine structure offers a unique three-dimensional presentation of pharmacophoric features, making it a compelling starting point for the design of novel therapeutics. This technical guide provides an in-depth analysis of the potential structure-activity relationships (SAR) of this molecule, drawing upon established principles from related piperidine-containing compounds active in the central nervous system (CNS). We will explore the strategic importance of each structural component, propose a systematic approach to its chemical modification, and outline robust experimental protocols for the comprehensive evaluation of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of next-generation therapeutic agents.

Deconstructing the Core Scaffold: Foundational Insights for SAR-Driven Design

The N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine molecule is characterized by two interconnected piperidine rings, each bearing an N-methyl group, and linked by a secondary amine. Understanding the intrinsic properties of this arrangement is paramount for predicting how structural modifications will impact biological activity.[1][2] The piperidine moiety is a privileged structure in medicinal chemistry, known for its presence in numerous approved drugs, primarily due to its ability to confer favorable pharmacokinetic properties and present substituents in well-defined spatial orientations.[3][4]

The key structural features for SAR exploration are:

-

The Bis-Piperidine Core: This rigid framework limits conformational flexibility, which can be advantageous for enhancing selectivity towards a specific biological target. The relative orientation of the two rings (cis/trans isomers) will be a critical determinant of activity.

-

The N-Methyl Groups: These groups significantly influence the basicity and lipophilicity of the molecule. They also present opportunities for steric interactions within a binding pocket.

-

The Secondary Amine Linker: This linker is a key hydrogen bond donor and acceptor, likely playing a crucial role in target engagement. Its basicity and the steric environment around it are prime points for modification.

Below is a graphical representation of the core scaffold, highlighting the key regions for chemical modification.

Caption: Key modification points on the core scaffold.

Strategic Modification and Predicted SAR Outcomes

Based on extensive research into piperidine-containing CNS agents, we can hypothesize the following SAR trends for the N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine scaffold.[5][6]

Variation of the N-Alkyl Groups

The N-methyl groups are a logical starting point for modification. Systematically altering their size and nature can probe the steric and electronic requirements of the target's binding site.

| Modification | Predicted Impact on Activity | Rationale |

| Demethylation (N-H) | Potential increase in hydrogen bonding capacity, but may alter pKa and solubility. | Removal of the methyl group introduces a hydrogen bond donor, which could lead to new interactions with the target. |

| N-Ethyl, N-Propyl, etc. | Increased lipophilicity and steric bulk. May enhance or disrupt binding depending on the pocket size. | Gradual increase in alkyl chain length can systematically probe the steric tolerance of the binding site. |

| N-Benzyl or other arylalkyl groups | Introduction of aromatic rings can lead to new π-π stacking or hydrophobic interactions. | This is a common strategy to enhance affinity for targets with aromatic residues in their binding pockets.[7] |

| N-Acyl or N-Sulfonyl | Decreased basicity of the piperidine nitrogen. May act as a hydrogen bond acceptor. | This modification can significantly alter the electronic properties and may be useful for fine-tuning target engagement. |

Modification of the Secondary Amine Linker

The secondary amine linker is a critical interaction point. Its modification can profoundly impact binding affinity and selectivity.

| Modification | Predicted Impact on Activity | Rationale |

| N-Alkylation of the linker | Increased steric hindrance and loss of a hydrogen bond donor. | This is likely to be detrimental to activity if the hydrogen bond is crucial for target recognition. |

| Replacement with an Amide | Introduction of a planar, hydrogen bond accepting group. | This would significantly alter the geometry and electronic properties of the linker. |

| Replacement with an Ether or Alkane | Removal of the basic nitrogen and hydrogen bonding capabilities. | This would test the importance of the nitrogen's basicity and hydrogen bonding for activity. |

Substitution on the Piperidine Rings

Introducing substituents on the piperidine rings can explore additional binding pockets and fine-tune the molecule's physicochemical properties.[2]

| Modification | Predicted Impact on Activity | Rationale |

| Hydroxylation | Increased polarity and potential for new hydrogen bonds. | The position and stereochemistry of the hydroxyl group will be critical.[2] |

| Fluorination | Can block metabolic sites and alter pKa of nearby functional groups. | Strategic placement of fluorine atoms is a common tactic in medicinal chemistry to improve metabolic stability. |

| Introduction of small alkyl or aryl groups | Can probe for additional hydrophobic pockets. | The stereochemistry of these substitutions will be crucial for optimal interactions. |

Synthetic Strategies: A Practical Guide

The synthesis of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine and its derivatives can be efficiently achieved through a multi-step sequence, with reductive amination being a key transformation.[1][8]

General Synthetic Protocol via Reductive Amination

A common and versatile method for constructing the core scaffold involves the reaction of a piperidone with an amine in the presence of a reducing agent.[8]

Step 1: Synthesis of the Intermediate N-methyl-piperidin-4-amine This can be achieved by the reductive amination of N-methyl-4-piperidone with ammonia or a protected amine, followed by deprotection if necessary.

Step 2: Coupling of the Two Piperidine Rings The key step involves the reductive amination of N-methyl-4-piperidone with N-methyl-piperidin-4-amine.

Caption: Reductive amination workflow for synthesis.

Alternative Synthetic Routes

For generating diversity, alternative strategies such as late-stage functionalization can be employed to introduce new substituents on the piperidine skeleton of the core molecule.[2]

Experimental Protocols for SAR Elucidation

A systematic approach to biological evaluation is crucial for building a comprehensive SAR model.[1]

In Vitro Assays

4.1.1. Target Identification and Binding Affinity

Given the prevalence of piperidine scaffolds in CNS-active compounds, initial screening should focus on a panel of CNS-related G-protein coupled receptors (GPCRs), ion channels, and transporters.[3][5][6]

-

Radioligand Binding Assays: To determine the binding affinity (Ki) of the synthesized analogs for the identified target(s). This is a fundamental assay for quantitative SAR.

-

Cell-Based Functional Assays: To characterize the functional activity of the compounds as agonists, antagonists, or inverse agonists.[9]

4.1.2. In Vitro ADME Profiling

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is critical for identifying compounds with drug-like potential.

-

Solubility: Measurement of aqueous solubility at different pH values.

-

Permeability: Assessment of cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

-

Metabolic Stability: Incubation with liver microsomes or hepatocytes to assess metabolic stability.

In Vivo Evaluation

Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic profile. The choice of animal model will depend on the identified biological target and therapeutic indication.

Caption: A comprehensive experimental workflow for SAR studies.

Conclusion and Future Directions

The N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine scaffold holds significant potential for the development of novel therapeutic agents, particularly for CNS disorders. While direct SAR studies on this specific molecule are not yet prevalent in the literature, a systematic exploration guided by the principles outlined in this guide can unlock its full potential. Future research should focus on the synthesis and evaluation of a diverse library of analogs to build a robust SAR model. This, coupled with computational modeling and structural biology studies, will pave the way for the rational design of potent and selective drug candidates based on this promising core structure.

References

-

Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. Available at: [Link]

-

1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. PubChem. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. Available at: [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 6. clinmedkaz.org [clinmedkaz.org]

- 7. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

NMR spectroscopy of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine for structural elucidation

An Application Guide to the Complete Structural Elucidation of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine using Multinuclear and Multidimensional NMR Spectroscopy

Abstract

This comprehensive application note provides a detailed guide for the unambiguous structural elucidation of the bicyclic amine, N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine, a compound representative of scaffolds found in medicinal chemistry and drug development. We present a systematic approach employing a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including 1D (¹H, ¹³C) and 2D correlation experiments (COSY, HSQC, HMBC). The narrative emphasizes the causality behind experimental choices, offering field-proven insights into sample preparation, data acquisition, and spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to apply modern NMR methodologies for definitive molecular characterization.

Introduction and Rationale

The structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. The target molecule, N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine, features two saturated heterocyclic piperidine rings linked by a tertiary amine and functionalized with N-methyl and a primary amine groups. While mass spectrometry can confirm the molecular weight, it cannot define the precise connectivity or stereochemistry. NMR spectroscopy, however, provides unparalleled insight into the molecular framework through the analysis of nuclear spin interactions.

The protons on the saturated piperidine rings often exhibit complex, overlapping signals in the ¹H NMR spectrum, making 1D analysis alone insufficient for a definitive assignment.[1] Therefore, a multi-dimensional approach is not just beneficial but essential. This guide details a workflow that leverages 2D NMR to resolve signal overlap and map the complete covalent framework of the molecule. We will demonstrate how Correlation Spectroscopy (COSY) delineates proton-proton adjacencies within each ring, Heteronuclear Single Quantum Coherence (HSQC) links protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) provides the crucial long-range connectivity information to piece the entire structure together.[2][3]

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is critical for unambiguous spectral assignment. The structure of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is presented below with the IUPAC-recommended numbering scheme that will be used throughout this guide.

Figure 1: Structure and numbering scheme for the target molecule.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol 1: NMR Sample Preparation

The presence of amine functionalities requires careful consideration of the solvent to avoid peak broadening or exchange phenomena that can obscure data.[4]

Materials:

-

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine (5-10 mg for ¹H; 20-30 mg for ¹³C and 2D experiments)

-

Deuterated chloroform (CDCl₃), 99.8%+ D

-

Deuterated methanol (CD₃OD), 99.8%+ D (for comparison or solubility issues)

-

High-quality 5 mm NMR tubes[5]

-

Pasteur pipette with a small cotton or glass wool plug

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh 5-10 mg of the sample directly into a clean, dry vial. For a full suite of 2D experiments, a slightly higher concentration (20-30 mg) is recommended to reduce acquisition time.[6]

-

Solvent Selection: Chloroform-d (CDCl₃) is a common first choice for many organic molecules. However, the chemical shift of N-H protons is highly solvent-dependent due to hydrogen bonding.[7][8] Running a sample in a protic solvent like methanol-d (CD₃OD) can sometimes help identify N-H signals as they may shift or exchange with deuterium.

-

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[9]

-

Homogenization: Gently vortex the sample until the solute is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra.[10]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette plugged with glass wool directly into the NMR tube. Avoid cotton wool, as solvents can leach impurities from it.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Data Acquisition

The following parameters are provided as a starting point for a 400 or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

A. 1D ¹H NMR Spectroscopy

-

Purpose: To obtain an overview of all proton environments, their integrations, and coupling patterns.

-

Pulse Program: Standard single-pulse (e.g., zg30)

-

Spectral Width (SW): 12-16 ppm

-

Number of Scans (NS): 8-16

-

Relaxation Delay (D1): 2-5 seconds

-

Acquisition Time (AQ): 2-4 seconds

B. 1D ¹³C{¹H} NMR Spectroscopy

-

Purpose: To identify all unique carbon signals. Proton decoupling is used to simplify the spectrum to singlets.

-

Pulse Program: Standard proton-decoupled pulse-acquire (e.g., zgpg30)

-

Spectral Width (SW): 220-240 ppm

-

Number of Scans (NS): 1024-4096 (dependent on concentration)[6]

-

Relaxation Delay (D1): 2-5 seconds

C. 2D ¹H-¹H COSY (Correlation Spectroscopy)

-

Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds (vicinal protons). This is key to mapping out the proton network within each piperidine ring.

-

Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf)

-

Spectral Width (F1 and F2): Same as ¹H spectrum (e.g., 12 ppm)

-

Number of Scans (NS): 2-4 per increment

-

Increments (F1 dimension): 256-512

D. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: To correlate each proton with the carbon atom to which it is directly attached (one-bond correlation).[11] This experiment is highly sensitive and essential for assigning carbon signals.

-

Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2)

-

Spectral Width (F2 - ¹H): 12 ppm

-

Spectral Width (F1 - ¹³C): 100-120 ppm (centered on the aliphatic region)

-

¹JCH Coupling Constant: Optimized for aliphatic C-H (~145 Hz)[12][13]

-

Number of Scans (NS): 2-8 per increment

E. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

Purpose: To identify longer-range correlations between protons and carbons, typically over 2 or 3 bonds. This is the most critical experiment for connecting the different fragments of the molecule, such as linking the N-methyl groups to the rings and connecting the two piperidine units across the central nitrogen.[14][15]

-

Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf)

-

Spectral Width (F2 - ¹H): 12 ppm

-

Spectral Width (F1 - ¹³C): 200-220 ppm

-

Long-Range Coupling Constant: Optimized for ⁿJCH where n=2,3 (typically 8-10 Hz)

-

Number of Scans (NS): 8-32 per increment

Data Analysis and Structural Elucidation Workflow

The process of structural elucidation is a systematic puzzle-solving exercise where information from each experiment is layered to build a complete picture.

Figure 3: Key HMBC correlations confirming the molecular backbone.

Key Correlations to Identify:

-

N-Methyl Groups: The protons of the N-methyl group (C7) should show a correlation to the adjacent ring carbons, C2 and C6. Similarly, C7' protons will correlate to C2' and C6'. This confirms the position of the methyl groups on the ring nitrogens. [16]2. Ring-Linkage: This is the most crucial piece of evidence. The methine proton at C4 (H4) should show a 3-bond correlation to the C4' carbon of the other ring across the central nitrogen. Conversely, the H4' proton should show a correlation to the C4 carbon. These reciprocal correlations unambiguously confirm the linkage between the two piperidine units.

-

Intra-Ring Correlations: Numerous 2- and 3-bond correlations will confirm the assignments made from the COSY spectrum. For example, H2 will correlate to C3, C4, and C6.

Summarized Data and Interpretation

After a full analysis, the data should be compiled into a comprehensive table. The following is a hypothetical assignment based on known chemical shift ranges for piperidine derivatives. [17][18][19]

| Atom # | Predicted ¹³C Shift (δ, ppm) | Predicted ¹H Shift (δ, ppm) | Multiplicity | Key HMBC Correlations (from H) |

|---|---|---|---|---|

| C2/C6 | 55-60 | 2.8-3.2 | m | C3/C5, C4, C7 |

| C3/C5 | 25-30 | 1.4-1.8 (ax), 1.9-2.2 (eq) | m | C2/C6, C4 |

| C4 | 50-55 | 2.5-2.9 | m | C2, C3, C5, C6, C4' |

| C7 | 42-47 | 2.2-2.5 | s (3H) | C2, C6 |

| C2'/C6' | 55-60 | 2.8-3.2 | m | C3'/C5', C4', C7' |

| C3'/C5' | 30-35 | 1.5-1.9 (ax), 2.0-2.3 (eq) | m | C2'/C6', C4' |

| C4' | 60-65 | 2.6-3.0 | m | C2', C3', C5', C6', C4 |

| C7' | 42-47 | 2.2-2.5 | s (3H) | C2', C6' |

| NH₂ | N/A | 1.0-3.0 (variable) | br s (2H) | C4, C5, C6 |

Note: Axial (ax) and equatorial (eq) protons on the same carbon are diastereotopic and will have different chemical shifts. The primary amine (NH₂) protons are attached to nitrogen, not carbon, and thus do not have a corresponding signal in the ¹³C spectrum.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of complex molecules like N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine. By systematically applying this suite of experiments, one can overcome the challenges of signal overlap inherent in saturated heterocyclic systems. The COSY experiment establishes intra-ring connectivity, the HSQC experiment links protons to their parent carbons, and the HMBC experiment provides the crucial long-range correlations that piece the entire molecular puzzle together. This workflow represents a self-validating system that ensures high confidence in the final structural assignment, a critical requirement in all areas of chemical science and drug discovery.

References

- Ohtani, H., & Ishida, M. (2022). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Magnetic Resonance in Chemistry, 60(10), 946-952.

- Laszlo, P. (1967). Solvent effects and nuclear magnetic resonance. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402.

-

University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Ottawa. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

D'Silva, C., & da Silva, J. (2014). 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture. The Journal of Physical Chemistry B, 118(33), 9996-10005. [Link]

-

University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Zeng, Z., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(23), 14116-14122. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ResearchGate. (2022). Relevant portion of the experimental 1H NMR spectrum of 0.1 M N-CH2D-2-methylpiperidine. [Link]

-

Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]

-

JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]

-

Martin, G. E. (2019). Applications of i-HMBC for structure confirmation of complex natural products. Magnetic Resonance in Chemistry, 57(9), 589-601. [Link]

-

MDPI. (2024). N-Hydroxypiridinedione: A Privileged Heterocycle for Targeting the HBV RNase H. Molecules, 29(12), 2908. [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

-

Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

-

ResearchGate. (n.d.). Structural elucidation of compounds 1 and 2. [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

Wang, Y., et al. (2023). Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans. Molecules, 28(6), 2539. [Link]

-

Navarro-Vázquez, A., & Griesinger, C. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]

-

University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. jove.com [jove.com]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. sites.bu.edu [sites.bu.edu]

- 10. organomation.com [organomation.com]

- 11. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 12. rubingroup.org [rubingroup.org]

- 13. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-Methylpiperidine(626-67-5) 1H NMR [m.chemicalbook.com]

- 18. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 19. organicchemistrydata.org [organicchemistrydata.org]

Application Note: Formulation and Solubility Characterization of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine for In Vivo Preclinical Studies

Abstract & Introduction

The successful execution of in vivo studies is fundamentally reliant on the development of appropriate drug formulations that ensure accurate and reproducible dosing.[1][2] This is particularly challenging for novel chemical entities with non-optimal physicochemical properties, such as poor aqueous solubility.[3][4] N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is a diamine compound whose structure suggests it is a weak base with potentially limited aqueous solubility at physiological pH. This application note provides a comprehensive guide for researchers to characterize the solubility of this compound and develop suitable, stable formulations for preclinical in vivo evaluation. We will detail protocols for solubility assessment, outline rational formulation strategies, and provide step-by-step procedures for preparing simple aqueous and co-solvent-based formulations. The causality behind each step is explained to empower scientists to make informed decisions and troubleshoot potential challenges.

Compound Profile: N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine

A thorough understanding of the compound's physicochemical properties is the cornerstone of rational formulation design.[5]

-

Structure:

(Image Source: PubChem CID 2761147)

-

Physicochemical Properties: The presence of three amine groups (two tertiary within the piperidine rings and one secondary linking them) makes this a polybasic compound. Its solubility is expected to be highly dependent on pH, with significantly greater solubility in acidic conditions where the amine groups become protonated and form soluble salts.

| Property | Value / Prediction | Source | Significance for Formulation |

| IUPAC Name | 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine | PubChem[6] | Ensures correct compound identification. |

| Molecular Formula | C₁₂H₂₅N₃ | PubChem[6] | Used for molecular weight and concentration calculations. |

| Molecular Weight | 211.35 g/mol | PubChem[6] | Critical for preparing solutions of a specific molarity or mg/mL concentration. |

| Nature | Weakly Basic | Inferred from structure | The primary driver for formulation strategy. pH adjustment will be a key technique to enhance solubility.[4][7] |

| pKa | (Predicted) > 9.0 for piperidine nitrogens | Inferred | The pKa values determine the pH range over which the compound ionizes. To achieve >99% ionization and maximize solubility, the formulation pH should be at least 2 units below the lowest pKa. |

| logP | (Predicted) ~1.5 - 2.5 | Inferred | Indicates moderate lipophilicity. While not extremely high, it suggests that co-solvents, surfactants, or lipid-based systems could be effective solubilization strategies if pH adjustment alone is insufficient.[8] |

Foundational Solubility Assessment

Before developing a full formulation, it is critical to determine the compound's intrinsic solubility. This is typically done through a tiered approach, starting with a high-throughput kinetic assay and progressing to a more definitive thermodynamic assay.[9][10]

Strategy 1: pH Adjustment (Salt Formation)

This is the most direct and preferred method for ionizable compounds. [7]By lowering the pH of the vehicle, the basic amine groups are protonated, forming a more soluble salt in situ.

-

Mechanism: R₃N (insoluble) + H⁺A⁻ → R₃NH⁺A⁻ (soluble salt)

-

Advantages: Simple, avoids potentially toxic organic co-solvents, often suitable for intravenous (IV) administration.

-

Considerations: The final pH must be tolerable for the chosen route of administration. [11][12]For IV, a pH between 4 and 9 is generally acceptable, though values closer to physiological pH (7.4) are ideal. High concentrations of the salt may still precipitate.

-

Common Acidifying Agents: Hydrochloric acid, Citric acid, Tartaric acid. [13][14]

Strategy 2: Co-solvents

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle. [4][7]This is often combined with pH adjustment.

-

Mechanism: The co-solvent disrupts the hydrogen bonding network of water, making it a more favorable environment for a lipophilic solute.

-

Advantages: Can significantly increase the solubility of compounds that are not sufficiently soluble even with pH adjustment.

-

Considerations: Co-solvents can have their own toxicities and pharmacological effects, which must be considered. [15][16]The potential for the drug to precipitate upon injection and dilution in the bloodstream is a critical risk that must be evaluated. [7]* Common Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO). [15][17]

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the nonpolar regions of a drug molecule, increasing its apparent water solubility. [3][18]

-

Mechanism: The lipophilic part of the drug molecule partitions into the cyclodextrin's central cavity, forming a soluble inclusion complex. [4]* Advantages: Can formulate highly insoluble compounds, often used in commercial products.

-

Considerations: Can be limited by the binding affinity and stoichiometry. Certain cyclodextrins can cause renal toxicity at high concentrations.

-

Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®). [17]

Strategy Pros Cons Best For pH Adjustment Simple, clean vehicle, suitable for IV. Limited by compound's salt solubility; pH constraints for in vivo use. Weakly basic/acidic drugs with moderate-to-high salt solubility. Co-solvents High solubilization capacity. Potential for vehicle toxicity/pharmacology; risk of precipitation upon dilution. [7][15] Oral or IV formulations where pH adjustment is insufficient. | Cyclodextrins | High solubilization capacity; can improve stability. | Potential for toxicity; can be expensive; may alter drug pharmacokinetics. | Difficult-to-formulate compounds for various routes. |

Formulation Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the active pharmaceutical ingredient (API) and formulation excipients.

Protocol: Preparation of a Simple Aqueous Formulation (e.g., for IV use)

Objective: To prepare a 5 mg/mL solution of N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine in a citrate-buffered saline vehicle, pH ~4.5.

Materials:

-

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine (API)

-

Citric Acid, Monohydrate

-

Sodium Chloride (NaCl)

-

Sodium Hydroxide (NaOH), 1N solution

-

Water for Injection (WFI)

-

Sterile 0.22 µm syringe filter

Methodology:

-

Vehicle Preparation:

-

Prepare a 10 mM Citrate buffer. To ~80% of the final volume of WFI, add the calculated amount of Citric Acid.

-

Add NaCl to achieve isotonicity (0.9% w/v or ~154 mM).

-

Adjust the pH to 4.5 using the 1N NaOH solution while stirring.

-

Add WFI to reach the final volume.

-

-

API Solubilization:

-

Weigh the required amount of API for the target concentration (e.g., 50 mg for 10 mL of formulation).

-

Slowly add the API to the pH 4.5 citrate-buffered saline vehicle while stirring. The acidic environment will facilitate the formation of the citrate salt and promote dissolution.

-

-

Final Checks & Sterilization:

-

Once fully dissolved, check the final pH and adjust if necessary. The solution should be clear and free of particulates.

-

For parenteral administration, sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile vial. [19]4. Concentration Verification: Before use, confirm the final concentration of the API in the formulation using a validated analytical method (e.g., HPLC).

-

Protocol: Preparation of an Oral Formulation with a Co-solvent

Objective: To prepare a 20 mg/mL suspension/solution using a PEG 400 and water co-solvent system.

Materials:

-

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine (API)

-

Polyethylene Glycol 400 (PEG 400)

-

Purified Water

Methodology:

-

Solubility Screen: First, determine the solubility of the API in pure PEG 400 and various ratios of PEG 400:Water (e.g., 80:20, 50:50). This identifies the minimum amount of co-solvent needed.

-

Formulation Preparation (assuming a 50:50 PEG 400:Water vehicle is sufficient):

-

Weigh the required amount of API (e.g., 200 mg for 10 mL of formulation).

-

Add the API to the required volume of PEG 400 (5 mL).

-

Vortex or sonicate until the API is fully dissolved in the PEG 400. This may require gentle warming.

-

Slowly add the required volume of water (5 mL) to the PEG 400/API mixture while stirring.

-

-

Final Observation:

-

Observe the final formulation. It should be a clear solution. If it becomes cloudy or forms a precipitate, a higher proportion of PEG 400 is required.

-

This formulation is suitable for oral gavage.

-

Formulation Stability Assessment

Establishing the stability of a preclinical formulation is a critical step to ensure the test subject receives the intended dose. [1][20][21]For early-stage studies, short-term stability is often sufficient.

Objective: To assess the physical and chemical stability of the prepared formulation over 24-48 hours at relevant storage and use conditions.

Methodology:

-

Sample Preparation: Prepare the formulation as described in Section 5.0.

-

Storage: Aliquot the formulation into several vials. Store them under different conditions:

-

Refrigerated (2-8 °C)

-

Room Temperature (~25 °C)

-

-

Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 4h, 8h, 24h, 48h).

-

Analysis: At each time point, perform the following analyses:

-

Visual Inspection: Check for precipitation, crystallization, or color change.

-

pH Measurement: Ensure the pH remains within the target range.

-

Chemical Purity/Potency: Use HPLC to determine the concentration of the API. Compare the result to the T=0 value.

-

-

Acceptance Criteria: A common acceptance criterion for preclinical formulations is that the concentration remains within ±10% of the initial (T=0) concentration, with no observed physical changes. [1]

Conclusion

The development of a viable formulation for N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is an achievable goal that hinges on a systematic, data-driven approach. As a weak base, its solubility is highly pH-dependent, making pH adjustment the primary and most effective formulation strategy. By first conducting thorough kinetic and thermodynamic solubility assessments, researchers can select the most appropriate vehicle system—whether a simple buffered aqueous solution or a more complex co-solvent or cyclodextrin-based system—to achieve the target concentration. Following the detailed protocols for formulation preparation and subsequent stability testing will ensure the delivery of a consistent and accurate dose, thereby generating reliable and reproducible data in pivotal in vivo studies.

References

- Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development.

- Huynh, T. (2026, March 12). Preclinical Dose-Formulation Stability. Pharmaceutical Technology.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 65-79.

- Coriolis Pharma. (n.d.). Stability Studies.

- Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. The Altascientist.

- Scott, C., & Ritter, N. (2021, March 9). Stability Testing: Monitoring Biological Product Quality Over Time.

- World Pharma Today. (2025, October 17).

- Sun, D., et al. (2021). Development of In Vivo Predictive pH-Gradient Biphasic Dissolution Test for Weakly Basic Drugs: Optimization by Orthogonal Design. AAPS PharmSciTech, 22(7), 243.

- Davis, M. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.

- WuXi AppTec DMPK. (2024, March 15).

- Matias, M., et al. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.

- Gad, S. C. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521.

- Gad Consulting Services. (n.d.). Vehicles for Animal Studies.

- Lubrizol Life Science Health. (2022, March 29).

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. The Altascientist.

- Kumar, A. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.

- Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Singh, A. et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.

- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.

- I. J. P. S. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.

- CompoundingToday.com. (n.d.). pH Adjusting Database.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761147, 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 4(5), 080-087.

- Chem-Impex. (n.d.). Methyl-(1-methyl-piperidin-4-ylmethyl)amine.

- Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3536-3549.

- Muselík, J., et al. (2015). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices.

- Pharmaceutical Technology. (2022, November 2).

- Creative Biolabs. (2019, December 27). Solubility Assessment Service.

- protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.

- Sigma-Aldrich. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidin-4-amine.

- ChemicalBook. (2026, January 13). 1-Methylpiperidin-4-amine (CAS 41838-46-4).

- BroadPharm. (n.d.). Piperidine-4-sulfonic acid methyl-(1-methyl-piperidin-4-yl)-amide.

- Chem-Impex. (n.d.). 4-Amino-1-methylpiperidine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine.

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. altasciences.com [altasciences.com]

- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine | C12H25N3 | CID 2761147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. Nonclinical vehicle use in studies by multiple routes in multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gadconsulting.com [gadconsulting.com]

- 13. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. altasciences.com [altasciences.com]

- 20. natoliscientific.com [natoliscientific.com]

- 21. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

Troubleshooting common issues in N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine experiments

Technical Support Center: N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine Experiments

Welcome to the technical support center for experiments involving N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this complex bis-piperidine derivative. The following content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Section 1: Synthesis & Purification

Question 1: My reductive amination reaction to synthesize N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine has a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the reductive amination between a piperidone precursor (e.g., 1-methylpiperidin-4-one) and an amine (e.g., N,1-dimethylpiperidin-4-amine) are common and can typically be traced to several key factors:

-

Inefficient Imine/Enamine Formation: The initial condensation between the ketone and the amine to form the iminium ion intermediate is a critical equilibrium-driven step. If this equilibrium is not favored, the overall yield will be poor.

-

Solution: The reaction is often acid-catalyzed. Adding a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate imine formation.[1] Additionally, ensure your reagents are anhydrous, as water can hydrolyze the iminium ion back to the starting materials.

-

-

Inappropriate Choice of Reducing Agent: The selection of the reducing agent is paramount for success. A reducing agent that is too powerful or not selective enough can cause significant side reactions.

-

Problem: Strong hydrides like sodium borohydride (NaBH₄) can readily reduce the starting ketone to its corresponding alcohol before it has a chance to form the imine, leading to a major byproduct and reduced yield.[1]

-

Solution: Employ a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this purpose due to its high selectivity and tolerance for mildly acidic conditions.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises safety and waste disposal concerns.[2]

-

-

Suboptimal Reaction Conditions: Temperature and solvent play a crucial role.

-

Solution: While many reductive aminations run well at room temperature, gentle heating (e.g., to 40-50 °C) may be required for sterically hindered or less reactive substrates.[1] Anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are excellent choices as they are compatible with NaBH(OAc)₃ and do not interfere with imine formation.[1]

-

Question 2: My TLC analysis shows multiple spots, including one that corresponds to the starting piperidone. What are the common side products and how can I minimize them?

Answer: The presence of multiple spots indicates an incomplete reaction and/or the formation of side products. The most common culprits in this synthesis are:

-

Unreacted Starting Material: The most straightforward issue. This points to insufficient reaction time, low temperature, or inefficient catalysis.

-

Alcohol Byproduct: As mentioned above, this results from the direct reduction of the starting ketone (1-methylpiperidin-4-one). This is a strong indicator that your reducing agent is not selective enough.[1]

-

Over-Alkylation Products: While less common when coupling two secondary amines, it's a possibility if there are primary amine impurities.

-

Enamine Intermediate: The enamine can be a stable intermediate that may not fully convert to the desired product.

Minimization Strategies:

-

Confirm Imine Formation First: Consider a stepwise approach. Mix the ketone, amine, and acid catalyst in the solvent and stir for 1-2 hours at room temperature before adding the reducing agent. This allows the iminium ion to form in sufficient concentration.[1]

-

Use the Right Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine component to ensure the ketone is fully consumed.

-

Switch to NaBH(OAc)₃: If you are using NaBH₄ or another less selective agent, switching to sodium triacetoxyborohydride is the most effective way to prevent alcohol byproduct formation.[1]

Question 3: I'm struggling to purify the final compound using standard silica gel chromatography. It streaks badly and the recovery is poor. What should I do?

Answer: N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is a highly polar, basic compound. These characteristics cause strong, often irreversible, binding to the acidic silanol groups on standard silica gel, leading to streaking, low resolution, and poor recovery.[3][4]

Here are several proven strategies to overcome this challenge:

-

Basified Silica Gel: Deactivate the acidic sites on the silica. You can either purchase commercially prepared "basic" silica or prepare it yourself by slurrying standard silica gel in your eluent system containing 1-2% of a base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[4]

-

Alternative Stationary Phases:

-

Amine-Functionalized Silica: This is an excellent choice for purifying basic compounds as it minimizes the strong acidic interactions.[3][5]

-

Reversed-Phase C18 Chromatography: If the compound has sufficient hydrophobic character, reversed-phase (RP) chromatography using a water/acetonitrile or water/methanol gradient with a modifier like trifluoroacetic acid (TFA) or formic acid can be effective. However, removing water from the final product can be challenging.[4]

-

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for purifying very polar compounds that are not well-retained in reversed-phase.[6] It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous or polar solvent (like water).[6]

-

Strong Cation Exchange (SCX) Chromatography: This is a highly effective purification method for basic compounds.[7] The basic amine product is loaded onto the acidic SCX column, where it is retained. Non-basic impurities are washed away. The pure product is then eluted by washing the column with a solution of a stronger base, such as ammonia in methanol.[7]

| Purification Method | Principle | Advantages | Considerations |

| Basified Silica | Normal Phase; minimizes interaction with acidic silica. | Simple to implement, uses common solvents. | May still have some streaking; requires base additive. |

| Amine-Functionalized Silica | Normal Phase; provides a basic surface. | Excellent peak shape for amines. | More expensive than standard silica. |

| HILIC | Aqueous Normal Phase; separates based on hydrophilicity. | Ideal for very polar compounds.[6] | Solvent systems (ACN/H₂O) can be tricky to optimize. |

| SCX Chromatography | Ion Exchange; binds and releases basic compounds. | High purity achievable; excellent for catching all basic species. | Requires specific columns and elution protocols (load, wash, elute).[7] |

Section 2: Analytical & Characterization

Question 4: The ¹H NMR spectrum of my product is complex and difficult to interpret. Are there any expected chemical shifts or features I should look for?